SMI-4a

Übersicht

Beschreibung

SMI-4a ist ein potenter, selektiver, zellgängiger und ATP-kompetitiver Inhibitor der Pim-1-Kinase. Pim-1-Kinase ist eine Serin/Threonin-Kinase, die eine entscheidende Rolle bei verschiedenen zellulären Prozessen spielt, darunter der Zellzyklusprogression, Apoptose und Signaltransduktion. This compound hat ein erhebliches Potenzial gezeigt, das Wachstum verschiedener Krebszelllinien zu hemmen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kondensation von 3-(Trifluormethyl)benzaldehyd mit Thiazolidin-2,4-dion beinhalten. Die Reaktion wird typischerweise in Gegenwart einer Base, wie z. B. Natriumhydroxid, unter Rückflussbedingungen durchgeführt. Das resultierende Produkt wird dann durch Umkristallisation oder Chromatographie gereinigt, um this compound in reiner Form zu erhalten .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dazu gehört die Optimierung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Lösungsmittelwahl, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die industrielle Produktion kann auch kontinuierliche Durchflussreaktoren und automatisierte Reinigungssysteme umfassen, um die Effizienz und Skalierbarkeit zu verbessern .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

SMI-4a is synthesized through a series of chemical reactions involving the condensation of 3-(trifluoromethyl)benzaldehyde with thiazolidine-2,4-dione. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain this compound in its pure form .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SMI-4a durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Thiazolidinderivaten führen.

Substitution: This compound kann nucleophile Substitutionsreaktionen eingehen, insbesondere an der Trifluormethylgruppe

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfoxide, Sulfone und verschiedene substituierte Derivate von this compound .

Wissenschaftliche Forschungsanwendungen

Chronic Myeloid Leukemia (CML)

In a study investigating the effects of SMI-4a on human CML cell lines (K562 and imatinib-resistant K562/G), it was found that this compound induces cell cycle arrest and apoptosis. The treatment with this compound led to a significant increase in cells arrested in the S phase while decreasing those in the G2/M phase. The study reported that this compound treatment resulted in increased expression of pro-apoptotic proteins (such as cleaved PARP and Bax) and decreased anti-apoptotic proteins (like Bcl-2) in a dose-dependent manner .

Non-Small Cell Lung Cancer (NSCLC)

Research demonstrated that this compound effectively inhibits the proliferation of NSCLC cell lines (A549 and Ltep-a-2) both in vitro and in vivo. The compound induced apoptosis and blocked cell cycle progression at the G2/M phase by downregulating key signaling pathways, including PI3K/AKT/mTOR. In mouse models, this compound significantly suppressed tumor growth in a dose-dependent manner .

Melanoma

In melanoma cell lines (A375 and G361), this compound was shown to induce apoptosis and autophagy through inhibition of the PI3K/AKT/mTOR signaling pathway. The treatment resulted in a marked increase in apoptotic cells compared to controls, indicating its potential as an anti-cancer agent .

Acute Hepatitis

This compound has been investigated for its protective effects against concanavalin A-induced acute hepatitis. The compound was found to significantly reduce inflammatory cytokines (IL-6, IL-1β, TNF-α) and inhibit immune cell infiltration in liver tissues. This suggests that this compound may have therapeutic potential in managing inflammatory liver diseases .

Data Tables

Case Studies

Case Study 1: Chronic Myeloid Leukemia

A study demonstrated that treatment with 80 µM this compound for 48 hours significantly decreased the proportion of cells in the G2/M phase from 5.57% to 0.43%, while increasing the S phase from 51.66% to 62.57%. This indicates a clear mechanism by which this compound exerts its anti-proliferative effects through cell cycle modulation .

Case Study 2: Non-Small Cell Lung Cancer

In vivo experiments showed that mice treated with varying doses of this compound exhibited reduced tumor growth rates compared to controls, confirming its efficacy as an anti-tumor agent .

Case Study 3: Melanoma

In melanoma studies, this compound treatment led to increased apoptosis rates and enhanced autophagic activity, highlighting its dual mechanism of action against cancer cells .

Wirkmechanismus

SMI-4a exerts its effects by selectively inhibiting the activity of Pim-1 kinase. Pim-1 kinase is involved in various cellular processes, including cell cycle progression, apoptosis, and signal transduction. By inhibiting Pim-1 kinase, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. The inhibition of Pim-1 kinase also affects downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, further contributing to its anti-cancer effects .

Vergleich Mit ähnlichen Verbindungen

SMI-4a ist einzigartig in seiner hohen Selektivität und Potenz als Pim-1-Kinaseinhibitor. Ähnliche Verbindungen umfassen:

AZD1208: Ein weiterer potenter Pim-Kinaseinhibitor mit ähnlichen Antikrebswirkungen.

SGI-1776: Ein Pim-Kinaseinhibitor, der auch andere Kinasen angreift, wodurch er weniger selektiv als this compound ist.

TP-3654: Ein selektiver Pim-Kinaseinhibitor mit potenziellen therapeutischen Anwendungen in der Krebsbehandlung .

This compound zeichnet sich durch seine hohe Selektivität für die Pim-1-Kinase und seine Fähigkeit aus, Apoptose und Zellzyklusarretierung in einer Vielzahl von Krebszelllinien zu induzieren .

Biologische Aktivität

SMI-4a is a selective small molecule inhibitor of Pim kinases, particularly Pim-1, which has been extensively studied for its potential therapeutic applications in oncology and inflammatory diseases. This article summarizes the biological activity of this compound, highlighting its mechanisms of action, effects on various cell lines, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of Pim kinases, which play critical roles in cell proliferation, survival, and apoptosis. The compound induces cell cycle arrest and apoptosis in various cancer cell lines by modulating key signaling pathways.

Key Mechanisms:

- Cell Cycle Arrest: this compound induces G1 phase cell-cycle arrest by increasing the levels of p27^Kip1, a cyclin-dependent kinase inhibitor that prevents progression into the S phase. In studies involving leukemic cells, treatment with this compound led to significant increases in G1 phase populations (from 44.3% to 68.4% in specific cell lines) and a corresponding decrease in S-phase cells .

- Induction of Apoptosis: The compound triggers apoptosis through mitochondrial pathways, evidenced by increased caspase activity and downregulation of anti-apoptotic proteins such as Bcl-2 . In melanoma cells (A375 and G361), this compound treatment resulted in a marked increase in apoptosis rates (157 vs. 46 for A375 cells) compared to controls .

- Inhibition of mTOR Pathway: this compound inhibits the mTORC1 signaling pathway, leading to decreased phosphorylation of downstream targets like p70 S6K and 4E-BP1. This inhibition is crucial for reducing cell growth and proliferation in cancer models .

Effects on Cancer Cell Lines

This compound has demonstrated potent anti-cancer activity across various types of cancer:

| Cancer Type | Cell Line | IC50 (μM) | Effect |

|---|---|---|---|

| Acute Leukemia | Jurkat | Not specified | Induces G1 arrest and apoptosis |

| Non-Small Cell Lung Cancer | A549 | 80 | Suppresses proliferation and induces apoptosis |

| Melanoma | A375 | Not specified | Induces autophagy and apoptosis |

| Chronic Myeloid Leukemia | K562 | Not specified | Enhances GSK3 activity leading to tumor inhibition |

Case Studies

- Acute Hepatitis Model: In a study investigating acute hepatitis induced by concanavalin A (ConA), this compound was shown to suppress PIM1 expression and reduce inflammatory cytokine production (IL-6, IL-1β, TNF-α) in liver tissues. The treatment significantly decreased the number of immune cells (T cells, neutrophils) infiltrating the liver, suggesting a protective role against liver damage .

- Non-Small Cell Lung Cancer (NSCLC): In vivo experiments demonstrated that this compound effectively suppressed tumor growth in mouse models with NSCLC. The compound inhibited tumor proliferation by blocking the PI3K/AKT/mTOR pathway, leading to reduced phosphorylation levels of key proteins involved in cell survival and growth .

- Chronic Myeloid Leukemia: Research indicated that this compound enhances the activity of glycogen synthase kinase 3 (GSK3), contributing to its anti-tumor effects in chronic myeloid leukemia cells .

Eigenschaften

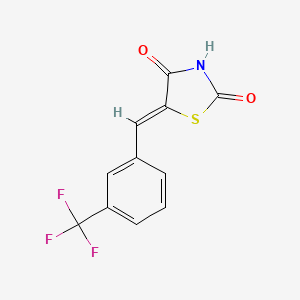

IUPAC Name |

(5Z)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJLOFCOEOHFKQ-YVMONPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C=C2C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)/C=C\2/C(=O)NC(=O)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438190-29-5 | |

| Record name | 438190-29-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of SMI-4a?

A1: this compound acts as a potent and selective inhibitor of the Pim family of serine/threonine kinases, with a particular affinity for Pim-1. [, , , , ]

Q2: What are Pim kinases, and why are they considered relevant in cancer?

A2: Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of constitutively active kinases often overexpressed in various hematologic malignancies and solid tumors. They play crucial roles in regulating cell survival, proliferation, and drug resistance. [, , , , ]

Q3: How does this compound interact with Pim kinases?

A3: While the precise binding mode of this compound to Pim kinases requires further investigation, it is known to directly inhibit their kinase activity, potentially by competing with ATP for binding at the kinase active site. [, , ]

Q4: What are the downstream effects of Pim kinase inhibition by this compound?

A4: this compound, through Pim kinase inhibition, exerts pleiotropic effects on cancer cells. These include:

- Cell Cycle Arrest: this compound induces cell cycle arrest primarily in the G1 phase by increasing the levels of the cyclin-dependent kinase inhibitor p27Kip1. [, , ]

- Apoptosis Induction: this compound promotes apoptosis through the mitochondrial pathway, characterized by caspase activation and downregulation of anti-apoptotic proteins like Bcl-2. [, , , , ]

- Inhibition of mTORC1 Signaling: this compound disrupts the mTORC1 signaling pathway, crucial for protein synthesis and cell growth, by decreasing the phosphorylation of its downstream targets 4E-BP1 and p70S6K. [, , , , , ]

- Autophagy Induction: this compound has been shown to induce autophagy in some cancer cells, a process that can either promote or inhibit tumor growth depending on the context. [, ]

- Inhibition of Angiogenesis: this compound may also affect tumor angiogenesis by inhibiting the phosphorylation of endothelial nitric oxide synthase (eNOS) at Ser-633, potentially impairing blood vessel formation. []

Q5: Are there specific cancers where this compound demonstrates higher efficacy?

A5: Preclinical studies have shown promising results in several cancer models. In particular, this compound exhibited potent anti-tumor activity against:

- Hematologic Malignancies: Acute myeloid leukemia [, , , , ], chronic myeloid leukemia [], adult T-cell leukemia/lymphoma [], and multiple myeloma [, ].

- Solid Tumors: Non-small cell lung cancer [], melanoma [], prostate cancer [, , , ], breast cancer [, ], and osteosarcoma [].

Q6: What is known about the role of PIM kinases in regulating energy metabolism, and how does this compound impact this process?

A6: Studies show that PIM kinases, especially PIM-3, can influence energy metabolism by regulating AMPK activity, which is a key sensor of cellular energy status. [, ] Inhibiting PIM kinases with this compound activates AMPK, suggesting a potential shift in cellular metabolism. [, ]

Q7: Has this compound shown synergistic effects with other anticancer agents?

A7: Yes, preclinical studies suggest that combining this compound with other targeted therapies or chemotherapeutic agents can enhance its anticancer effects. Promising combinations include:

- MEK Inhibitors: Combining this compound with MEK inhibitors synergistically killed pre-T-LBL cells. []

- mTOR Inhibitors: Co-treatment with this compound and the mTOR inhibitor rapamycin synergistically inhibited tumor growth in a mouse model of acute myeloid leukemia. []

- Bcl-2 Antagonists: Combining this compound with Bcl-2 antagonists like ABT-737 triggered robust apoptosis in prostate cancer cells in vitro and in vivo. []

- Proteasome Inhibitors: SMI-16a, a thiazolidine-2,4-dione compound similar to this compound, enhanced the anti-myeloma effects of proteasome inhibitors like carfilzomib. []

Q8: Have any resistance mechanisms to this compound been identified?

A8: While specific resistance mechanisms for this compound are still under investigation, some studies suggest potential resistance pathways:

- PIK3CA Mutations: In colon cancer, mutations in PIK3CA were associated with resistance to this compound, highlighting the potential interplay between the PIM and PI3K pathways in determining drug sensitivity. []

- Activation of Alternative Pathways: Inhibition of AKT by GSK690693 was found to induce Pim-1 expression, suggesting that compensatory upregulation of Pim kinases might contribute to resistance against AKT inhibitors. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.